![molecular formula C8H16N4 B2697759 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine CAS No. 1344092-78-9](/img/structure/B2697759.png)
2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine
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Overview
Description
The compound “2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted at the 4-position with a propan-2-amine group and at the 1-position with a propan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted at the 4-position with a propan-2-amine group and at the 1-position with a propan-2-yl group .Scientific Research Applications
Synthesis and Crystal Structure
A study by Kaushik et al. (2019) discusses the facile one-pot synthesis of 1,2,3-triazoles bridged with amine-amide functionalities, including structures similar to 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine. These compounds were synthesized through a copper(I)-catalyzed alkyne-azide cycloaddition, characterized by various techniques, and their crystal structures confirmed via X-ray crystallography. This research highlights the compound's utility in synthesizing diverse molecular architectures with potential biological activities (Kaushik et al., 2019).
Antifungal Activity
The antifungal properties of 1,2,3-triazoles, including derivatives of the compound , were explored by synthesizing a series of compounds and testing their efficacy against Candida albicans and Aspergillus niger. The study found moderate to good antifungal activities, suggesting the potential of these compounds in developing new antifungal agents (Kaushik et al., 2019).
Metal-Organic Frameworks (MOFs)
Das et al. (2018) reported the strategic design and functionalization of an amine-decorated luminescent metal-organic framework (MOF) for selective gas/vapor sorption and nanomolar sensing of 2,4,6-trinitrophenol in water. This work demonstrates the compound's application in constructing functional materials for environmental monitoring and safety (Das et al., 2018).
Antimicrobial Activities
Research on new 1,2,4-triazole derivatives, including those related to the compound in focus, has shown significant antimicrobial activities. The synthesis of these derivatives and their testing against various microbial strains reveal their potential as antimicrobial agents, providing a foundation for further drug development (Bektaş et al., 2007).
Corrosion Inhibition
Triazole derivatives, including those structurally related to 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine, have been evaluated for their performance as corrosion inhibitors on carbon steel. Studies indicate that these compounds effectively inhibit corrosion, suggesting their application in protecting metal surfaces against degradation (Gao et al., 2007).
Mechanism of Action
properties
IUPAC Name |
2-(1-propan-2-yltriazol-4-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-6(2)12-5-7(10-11-12)8(3,4)9/h5-6H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPXPUVQGHCUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C(C)(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine |
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